5-Methoxypyridin-3-amine hydrochloride

Description

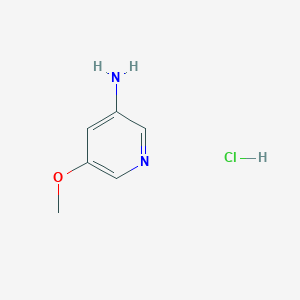

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methoxypyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-6-2-5(7)3-8-4-6;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVMYQXLTAFMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696207 | |

| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-77-3 | |

| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxypyridin-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Methoxypyridin-3-amine hydrochloride (CAS No. 896160-77-3), a heterocyclic amine building block with significant potential in medicinal chemistry and drug development. Intended for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, with a focus on its role in the generation of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a pyridinamine derivative valued for its distinct substitution pattern, which offers multiple avenues for synthetic elaboration. The presence of a basic amino group, a methoxy substituent, and the pyridine nitrogen atom provides a unique electronic and steric profile that is attractive for scaffold-based drug design.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Amino-5-methoxypyridine hydrochloride; 5-Methoxy-3-pyridinamine hydrochloride[1] |

| CAS Number | 896160-77-3[1] |

| Molecular Formula | C₆H₉ClN₂O[1] |

| Molecular Weight | 160.60 g/mol [1] |

| MDL Number | MFCD12913792[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is readily available from commercial suppliers, experimentally determined values for properties such as melting point are not consistently reported in peer-reviewed literature.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in water | Inferred from hydrochloride salt nature |

| Storage | Store in a dry, sealed place[1] | Synblock[1] |

Synthesis and Manufacturing

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted pyridines and their subsequent conversion to hydrochloride salts.

Proposed Synthetic Workflow

A common strategy for the synthesis of 3-amino-5-methoxypyridine, the free base of the target compound, involves the selective reduction of a corresponding nitro-substituted precursor. The free base can then be readily converted to the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a representative procedure for the synthesis of this compound, based on standard laboratory practices.

Step 1: Reduction of 3-Methoxy-5-nitropyridine to 5-Methoxypyridin-3-amine

-

To a solution of 3-methoxy-5-nitropyridine (1.0 eq) in ethanol or ethyl acetate, add 10% Palladium on carbon (0.1 eq).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude 5-Methoxypyridin-3-amine.

Step 2: Formation of the Hydrochloride Salt

-

The crude 5-Methoxypyridin-3-amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with cold solvent and dried under vacuum to afford the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its primary amino group, which can readily participate in a variety of coupling reactions to form amides, sulfonamides, and ureas, among other functional groups. This makes it a valuable building block for the construction of diverse chemical libraries for high-throughput screening.

Key Reactivity Profile

-

N-Acylation: The amino group can be acylated with acyl chlorides or carboxylic acids (in the presence of coupling agents) to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This is a particularly important transformation in medicinal chemistry, as the sulfonamide group is a common feature in many marketed drugs.

-

Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in cross-coupling reactions with aryl halides to form diarylamines.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions yields secondary or tertiary amines.

Application in the Synthesis of Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. A notable example of the application of a closely related analogue, 5-bromo-2-methoxypyridin-3-amine, is in the synthesis of novel PI3K/mTOR dual inhibitors.

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are key components of a signaling pathway that regulates cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR is a promising strategy for cancer therapy.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the role of dual inhibitors.

In a reported synthesis, 5-bromo-2-methoxypyridin-3-amine is reacted with a sulfonyl chloride to form a key sulfonamide intermediate. This intermediate then undergoes further transformations, including Suzuki coupling, to yield the final PI3K/mTOR dual inhibitors. This highlights the importance of the aminomethoxypyridine core in orienting substituents for optimal binding to the kinase active site.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Standard analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity assessment.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-dependent gradient from 5% to 95% B

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the compound. The expected signals for the free base, 5-Methoxypyridin-3-amine, would include:

-

A singlet for the methoxy protons (~3.8 ppm).

-

A broad singlet for the amine protons.

-

Distinct signals in the aromatic region for the three pyridine protons.

Upon formation of the hydrochloride salt, shifts in the aromatic proton signals are expected due to the protonation of the pyridine nitrogen.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Identification

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward reactivity and the desirable pharmacological properties of the resulting derivatives, particularly in the area of kinase inhibition, underscore its importance in modern drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents.

References

Sources

5-Methoxypyridin-3-amine hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 5-Methoxypyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the chemical structure and purity of this compound (CAS No: 896160-77-3).[1] As a substituted pyridine derivative, this compound holds interest for researchers in medicinal chemistry and drug development. This document, intended for scientists and researchers, details the theoretical and practical aspects of its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present predicted spectral data based on established principles of chemical structure and spectroscopy, offer detailed experimental protocols, and provide in-depth interpretations to validate the molecular identity of the target compound.

Molecular Structure and Properties

This compound is the salt form of the parent amine, 5-methoxypyridin-3-amine. The hydrochloride form enhances stability and aqueous solubility, which is often desirable for pharmaceutical applications. The structural properties, including the electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups, profoundly influence its spectral characteristics.

-

Chemical Formula : C₆H₉ClN₂O[1]

-

Molecular Weight : 160.60 g/mol [1]

-

IUPAC Name : 5-methoxypyridin-3-amine;hydrochloride

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, protonation of the pyridine nitrogen and the amino group significantly impacts the chemical shifts of the ring protons compared to the free base.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable N-H protons, whereas D₂O will exchange them, causing their signals to disappear.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | Protons on the ammonium group are acidic and exchangeable, leading to a broad signal. |

| ~8.20 | Doublet (d) | 1H | H-2 | Adjacent to the protonated ring nitrogen (electron-withdrawing), resulting in a downfield shift. Coupled to H-6 (⁴J). |

| ~8.05 | Doublet (d) | 1H | H-6 | Also adjacent to the protonated ring nitrogen, causing a downfield shift. Coupled to H-2 (⁴J). |

| ~7.50 | Triplet (t) | 1H | H-4 | Positioned between two electropositive carbons (C3 and C5), but influenced by the overall electron-poor ring. Coupled to H-2 and H-6. |

| ~3.90 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |

Interpretation: The protonated pyridinium ring is highly electron-deficient, causing all aromatic protons (H-2, H-4, H-6) to resonate at a significantly downfield region. The signals for H-2 and H-6 are expected to be the most downfield due to their proximity to the positively charged nitrogen atom. The -NH₃⁺ protons will likely appear as a very broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

-

Acquisition: Run a proton-decoupled ¹³C experiment on a 400 MHz (or higher) spectrometer. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-5 | Carbon attached to the electronegative oxygen atom of the methoxy group. |

| ~135.0 | C-2 | Adjacent to the protonated nitrogen, significantly deshielded. |

| ~133.0 | C-6 | Also adjacent to the protonated nitrogen, deshielded. |

| ~125.0 | C-3 | Attached to the ammonium group, deshielded. |

| ~110.0 | C-4 | Shielded relative to other ring carbons due to meta-positioning relative to substituents. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | C=C / C=N Stretch | Pyridinium Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1050 - 1000 | C-O Stretch (symmetric) | Aryl Ether |

Interpretation: The most prominent feature in the IR spectrum will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt (-NH₃⁺). The aromatic C=C and C=N stretching bands confirm the presence of the pyridinium ring. The strong C-O stretching bands are indicative of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For the hydrochloride salt, the analysis will detect the free base.

Experimental Protocol:

-

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.

Predicted MS Data (ESI+):

-

Molecular Ion (M+H)⁺: The expected m/z for the protonated free base (C₆H₈N₂O) is 125.0709 [M+H]⁺.[2]

-

Key Fragments: Fragmentation can provide structural validation.

Caption: Predicted fragmentation of the molecular ion.

Integrated Spectral Analysis Workflow

A conclusive structural identification relies on synthesizing the data from all analytical techniques. The workflow below illustrates a self-validating system for characterization.

Caption: Workflow for structural confirmation.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of NMR, IR, and MS. While this guide presents predicted data based on fundamental principles, these predictions provide a robust framework for interpreting experimentally acquired spectra. The ¹H and ¹³C NMR spectra define the precise connectivity of atoms, the IR spectrum confirms the presence of key functional groups, particularly the ammonium salt, and mass spectrometry validates the molecular weight. This integrated approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

-

PubChemLite . 5-methoxypyridin-3-ylamine (C6H8N2O). Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxypyridin-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of 5-Methoxypyridin-3-amine hydrochloride (CAS: 896160-77-3). In the absence of extensive public data, this document serves as an expert-led procedural manual, detailing the scientific rationale and step-by-step protocols for determining aqueous and organic solubility, as well as assessing chemical stability under various stress conditions. The methodologies are grounded in established principles of pharmaceutical sciences and align with international regulatory standards, such as those from the International Council for Harmonisation (ICH). The guide is designed to empower researchers to generate reliable and reproducible data, which is essential for advancing early-stage research and development projects involving this compound.

Introduction and Core Physicochemical Profile

This compound is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The hydrochloride salt form of this amine-containing compound suggests an approach to improve aqueous solubility and handling properties. A thorough understanding of its solubility and stability is a prerequisite for any application, from initial biological screening to formulation development. These parameters directly influence bioavailability, manufacturability, and shelf-life.

Compound Identity and Predicted Properties

A foundational analysis of the molecule's structure allows for the prediction of its chemical behavior.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Amino-5-methoxypyridine hydrochloride |

| CAS Number | 896160-77-3 |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.60 g/mol |

Structural Analysis and Its Implications

The behavior of this compound is dictated by the interplay of its three key functional components and its salt form:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is weakly basic and can be a site for N-oxidation, a common metabolic pathway. The ring itself can undergo electrophilic substitution, with the position of attack directed by the existing substituents.

-

Amine Group (-NH₂): This primary aromatic amine group is basic and serves as the site for protonation to form the hydrochloride salt. It is also a key site for potential chemical reactions and degradation, including oxidation.

-

Methoxy Group (-OCH₃): This ether group is an electron-donating substituent on the pyridine ring. The methoxy group can influence the molecule's lipophilicity, binding to biological targets, and metabolic stability.[1][2][3][4][5] While it can sometimes block metabolic sites, it can also be a point of metabolic attack via O-demethylation.[2]

-

Hydrochloride Salt: The formation of a hydrochloride salt from the basic amine is a common strategy to enhance the aqueous solubility and stability of a compound.[6][7][8][9][10] The solubility will be highly dependent on the pH of the medium. As a salt of a strong acid (HCl) and a weak base (the amine), solutions are expected to be acidic.

Predicted Characteristics:

-

pH-Dependent Solubility: High solubility is expected at low pH where the amine is fully protonated. As the pH increases towards the pKa of the amine, the free base will begin to precipitate, leading to a sharp decrease in solubility.

-

Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This necessitates careful handling and storage to prevent physical changes like deliquescence or chemical degradation.[11][12][13][14]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for further development. We differentiate between two key types of solubility measurements: kinetic and thermodynamic.[15][16]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer. It is a high-throughput method used for early screening.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period. This is the "gold standard" measurement.[17]

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to characterizing the solubility of this compound.

Caption: Workflow for Determining Thermodynamic and Kinetic Solubility.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol is considered the definitive method for determining equilibrium solubility.[17][18]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials.

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of each test solvent to the vials. Recommended solvents include:

-

Purified Water (e.g., Milli-Q)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0 and 5.0

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator. Equilibrate at a controlled temperature (e.g., 25°C and 37°C) for at least 24 hours. Causality: This extended period ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes. Self-Validation: The continued presence of solid material at the bottom of the vial confirms that a saturated solution was achieved.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., the mobile phase for HPLC analysis) to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Protocol 2: Analytical Quantification by HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the compound's concentration in solubility and stability samples.[19]

Method Development Starting Point:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 10-15 minutes. This will elute the compound and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: Determine the maximum absorbance wavelength (λmax) by scanning a dilute solution of the compound from 200-400 nm using a UV-Vis spectrophotometer.[20][21][22][23] Set the HPLC detector to this wavelength for maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of known concentrations. Inject them to generate a calibration curve of peak area versus concentration. The linearity should have a correlation coefficient (r²) > 0.999.

Data Presentation: Solubility Profile

Summarize the experimentally determined solubility data in a clear, tabular format.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | ||

| pH 3.0 Buffer | 25 | ||

| pH 5.0 Buffer | 25 | ||

| pH 7.4 Buffer (PBS) | 25 | ||

| pH 7.4 Buffer (PBS) | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 |

In-Depth Stability and Degradation Analysis

Stability testing is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways. Forced degradation (or stress testing) is a key part of this process, as mandated by ICH guidelines.[24] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the specificity of the analytical method.[24][25]

Forced Degradation Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Protocol 3: Forced Degradation Studies

The goal is to induce a detectable level of degradation (typically 5-20%) without destroying the molecule completely.[26]

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature initially, as aromatic amines can be sensitive to base. Causality: The free base form, generated at high pH, may be less stable than the protonated salt form.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Heat the stock solution at an elevated temperature (e.g., 80°C).

-

Solid State: Place the solid powder in an oven at an elevated temperature (e.g., 80°C).

-

-

Photostability: Expose the solid compound and a solution to a light source that meets ICH Q1B specifications (providing an overall illumination of not less than 1.2 million lux hours).[27] A control sample should be wrapped in aluminum foil.

-

Time Points and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours, and longer if needed). Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples by the stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Potential Degradation Pathways

Based on the structure, potential degradation pathways include:

-

Oxidation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

-

Hydrolysis: While generally stable, under harsh conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

-

Photodegradation: Aromatic systems can undergo complex rearrangements or radical-mediated degradation upon exposure to UV light. Microbial degradation pathways for pyridine often involve hydroxylation and ring opening.[28][29][30][31]

Protocol 4: Long-Term Stability Studies

To establish a re-test period, long-term stability studies under controlled storage conditions are required, as outlined in ICH Q1A(R2).[27][32][33][34]

Methodology:

-

Batch Selection: Use a representative batch of the compound.

-

Packaging: Store the compound in containers that mimic the proposed long-term storage packaging.

-

Storage Conditions: Place samples in stability chambers set to standard ICH conditions:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: At each time point, test the samples for:

-

Appearance (color, physical state)

-

Assay (quantification of the parent compound)

-

Degradation Products (quantification of any new impurities)

-

Data Presentation: Stability Profile

| Stress Condition | Duration | Appearance | Assay (% Remaining) | Total Degradants (%) |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, RT | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80°C (Solid) | 48 h | |||

| Photostability (ICH) | Cycle 1 | |||

| 25°C / 60% RH | 6 Months | |||

| 40°C / 75% RH | 6 Months |

Recommended Handling and Storage Procedures

Given the predicted hygroscopic and potentially light-sensitive nature of an amine hydrochloride, adherence to strict handling and storage protocols is critical to ensure the integrity of the material.

-

Storage: The compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect from light. For long-term storage, maintaining a cool and dry environment is paramount. Storage in a desiccator or a controlled humidity cabinet at 2-8°C is recommended.

-

Handling: When handling the solid, especially for weighing, it is advisable to work in an environment with controlled low humidity, such as a glove box or a balance enclosure with a nitrogen purge.[35] If such facilities are not available, work quickly and minimize the time the container is open to the atmosphere.[13]

-

Chemical Incompatibilities: Avoid contact with strong bases, which will neutralize the hydrochloride salt and precipitate the less soluble free base. Also, avoid strong oxidizing agents due to the potential for degradation of the amine and pyridine functionalities.

-

Lyophilization: For preparing stable solid forms from solution, lyophilization (freeze-drying) can be an effective technique to produce a dry, amorphous powder with high surface area, which can improve stability and ease of handling.[36][37][38][39][40]

References

-

ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

-

Arrotek. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Al-Ghabeish, M., & Al-Akayleh, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. Retrieved from [Link]

-

Völgyi, G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Kumar, L., & Kumar, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

-

Dehghani, F., & Foster, N. R. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Retrieved from [Link]

-

Hansen, C. M., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]

-

Tong, H. H. Y., & Chow, A. H. L. (2010). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. Retrieved from [Link]

-

Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Request PDF. Retrieved from [Link]

-

Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

-

Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Retrieved from [Link]

-

NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

-

Ascendia Pharma. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. Retrieved from [Link]

-

NIH. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

-

ResearchGate. (2022, August 22). (PDF) Lyophilization: principle, methods, and applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Lyophilization: principle, methods, and applications. Retrieved from [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

-

Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Retrieved from [Link]

-

Pharma's Almanac. (2024, November 25). Enhancing Biopharmaceutical Stability Through Lyophilization. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

Quora. (2017, July 6). How does the size of the counterion affect the solubility of a salt?. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. youtube.com [youtube.com]

- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. quora.com [quora.com]

- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 14. tandfonline.com [tandfonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. improvedpharma.com [improvedpharma.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rootspress.org [rootspress.org]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. onyxipca.com [onyxipca.com]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. iwaponline.com [iwaponline.com]

- 29. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. ICH Official web site : ICH [ich.org]

- 33. database.ich.org [database.ich.org]

- 34. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 35. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 36. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 37. researchgate.net [researchgate.net]

- 38. semanticscholar.org [semanticscholar.org]

- 39. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]

- 40. pharmasalmanac.com [pharmasalmanac.com]

Core Safety and Handling Protocols for 5-Methoxypyridin-3-amine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

5-Methoxypyridin-3-amine hydrochloride (CAS No. 896160-77-3) is a substituted aminopyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is prevalent in the development of novel therapeutic agents. However, like many heterocyclic amines, its reactivity and biological activity necessitate a rigorous and informed approach to safety and handling. The presence of the aminopyridine core suggests a toxicological profile that warrants significant caution. Related aminopyridines are known to be centrally active and can pose significant health risks if exposure occurs.[3][4]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols described herein are designed to create a self-validating system of safety, grounded in established chemical hygiene principles, to protect researchers and ensure experimental integrity.

Section 1: Hazard Identification and Toxicological Profile

The primary step in safe handling is a thorough understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[5] The causality behind these classifications stems from the reactivity of the aminopyridine structure with biological tissues.

GHS Hazard Classification Summary

| Hazard Class | Hazard Code | Description | Rationale and Implied Risk |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Aminopyridines can affect the central nervous system.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | The amine functional group can be basic and reactive, leading to local inflammation and irritation upon dermal contact. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with the dust or solutions can cause significant damage to the sensitive tissues of the eye. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | As a fine powder, the compound can be easily inhaled, causing irritation to the nose, throat, and lungs.[6] |

Toxicological Insights: While specific toxicological studies for this compound are not widely published, the profile of related aminopyridines provides a crucial surrogate for risk assessment. For instance, 2-aminopyridine has an oral LD50 in rats of 200 mg/kg, indicating significant toxicity.[3] Worker exposure to aminopyridines has resulted in severe headaches, nausea, and elevated blood pressure.[3] Therefore, it is imperative to handle this compound with the assumption of high acute toxicity via all routes of exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by robust personal protective equipment.

1. Primary Defense: Engineering Controls Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Certified Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions, must be conducted within a properly functioning chemical fume hood.[5][7] This is non-negotiable. The rationale is to contain the fine powder and any potential vapors, preventing inhalation, which is a primary exposure risk.[7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

2. Secondary Defense: Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific hazards of the compound.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[8][9] Avoid latex, as it offers poor protection.[9] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to goggles.[9]

-

Body Protection: A lab coat must be worn and kept buttoned.[8] For tasks with a higher risk of contamination, a chemically resistant apron is advisable.

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[5] However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be available.

Section 3: Standard Operating Protocol for Safe Handling

This protocol outlines a systematic workflow to minimize risk at every stage of handling.

Step-by-Step Handling Workflow:

-

Preparation:

-

Confirm the chemical fume hood is operational and has a current certification.

-

Don all required PPE (lab coat, goggles, nitrile gloves).

-

Designate a specific area within the fume hood for handling the compound.

-

Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it within the fume hood.

-

Have a designated, sealed waste container ready for contaminated disposables.

-

-

Weighing and Transfer:

-

Retrieve the container from its designated storage location.

-

Inside the fume hood, carefully open the container, avoiding any disturbance that could generate airborne dust.

-

Use a dedicated spatula to carefully transfer the required amount of solid to a weigh boat.

-

Close the primary container tightly immediately after dispensing.

-

-

Solution Preparation/Use in Reaction:

-

If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

Ensure the process is contained within the fume hood.

-

-

Post-Handling Cleanup:

-

Decontaminate any non-disposable equipment used.

-

Wipe down the designated handling area within the fume hood with an appropriate solvent.

-

Place all contaminated disposable items (gloves, weigh boats, wipes) into the designated sealed waste container.

-

-

Doffing PPE:

-

Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat, and finally eye protection.

-

Wash hands thoroughly with soap and water immediately after handling is complete.[11]

-

Workflow for Safe Handling of 5-Methoxypyridin-3-amine HCl

Caption: Safe handling workflow from preparation to final cleanup.

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][8] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[11] Keep the container tightly closed to prevent absorption of moisture, which is common for pyridine compounds.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5] Reactions with strong oxidizers can be highly exothermic and potentially explosive.

Section 5: Emergency Procedures

A clear and practiced emergency plan is essential.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing.[5] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[12] Call a POISON CENTER or doctor immediately.[5] |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[5][7] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13] Avoid creating dust.[5]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety officer.

Emergency Response Logic

Caption: Decision-making workflow for emergency response.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containers: Use designated, clearly labeled, and sealed containers for solid waste and contaminated materials.

-

Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain or in regular trash.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

- U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA.

- CymitQuimica. (2024). Safety Data Sheet: this compound.

- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

- SynHet. (n.d.). 5-Methoxy-4-methylpyridin-3-amine hydrochloride.

- Sigma-Aldrich. (2021). Safety Data Sheet: N,N-dimethylpyridin-4-amine.

- Alkali Metals Limited. (n.d.). MSDS: 2-AMINO PYRIDINE.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Jubilant Ingrevia. (2024). Safety Data Sheet: 4-Aminopyridine.

- Penta Chemicals. (2024). Safety Data Sheet: Pyridine.

- Thermo Fisher Scientific. (2018). Safety Data Sheet: Pyridine.

- Apollo Scientific. (2023). Safety Data Sheet: 5-Methoxypyridin-3-amine.

- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.

- Occupational Safety and Health Administration. (n.d.). 4-AMINOPYRIDINE. OSHA.

- Occupational Safety and Health Administration. (2023). 2-AMINOPYRIDINE. OSHA.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- CymitQuimica. (2025). Safety Data Sheet: 4-Bromo-3-methoxypyridin-2-amine.

- Biosynth. (2022). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxypyridine.

- Guidechem. (2017). 5-chloro-6-methoxypyridin-3-amine (CAS No. 158387-20-3) SDS.

- Synblock. (n.d.). CAS 896160-77-3 | 3-Amino-5-methoxypyridine hydrochloride.

- Aladdin Scientific Corporation. (n.d.). Safety Data Sheet.

- BLD Pharm. (n.d.). 896160-77-3|this compound.

- PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. National Center for Biotechnology Information.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxypropylamine.

- ChemicalBook. (2023). 5-methoxypyridin-3-amine | 65645-52-5.

- ChemicalBook. (2023). 5-methoxypyridin-3-amine(65645-52-5) Suppliers, Price, CAS NO, MSDS.

- Aceschem. (n.d.). CAS 896160-77-3 | this compound.

- Sigma-Aldrich. (n.d.). 4-Chloro-5-methoxypyridin-3-amine AldrichCPR.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

Sources

- 1. CAS 896160-77-3 | 3-Amino-5-methoxypyridine hydrochloride - Synblock [synblock.com]

- 2. aceschem.com [aceschem.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatile Scaffold: A Technical Guide to the Applications of 5-Methoxypyridin-3-amine Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of the 5-Methoxypyridin-3-amine Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, have historically formed the backbone of a significant portion of approved pharmaceuticals. Among these, the aminopyridine motif stands out for its remarkable versatility and ability to engage in key interactions with biological targets. This guide delves into the specific potential of a highly functionalized building block, 5-Methoxypyridin-3-amine hydrochloride, exploring its strategic application in the design and synthesis of next-generation therapeutic agents.

The intrinsic chemical properties of this compound—a strategically positioned amine group for derivatization, a methoxy group influencing electronic properties and metabolic stability, and the pyridine nitrogen acting as a hydrogen bond acceptor—make it an attractive starting point for library synthesis and lead optimization campaigns. This document will provide an in-depth analysis of its application in medicinal chemistry, focusing on its role in the development of kinase inhibitors and its emerging potential in other therapeutic areas. We will dissect the causality behind its synthetic utility, provide validated experimental protocols, and present a logical framework for its application in drug development programs.

Core Applications in Kinase Inhibition: A Case Study in PI3K/mTOR Dual Inhibitors

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The 5-methoxypyridine scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket is a key driver of its utility.

A notable application of a closely related derivative, 5-bromo-2-methoxypyridin-3-amine, is in the synthesis of sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Synthetic Strategy and Causality

The synthesis of these dual inhibitors typically involves a multi-step sequence where the 5-methoxypyridin-3-amine core serves as a key building block. A common strategy involves an initial sulfonylation of the amino group, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce further complexity and build out the final molecule.[1]

The choice of a Suzuki coupling is strategic, as it allows for the formation of a C-C bond between the pyridine core and another aromatic or heteroaromatic system, enabling extensive exploration of the chemical space around the scaffold.[1] The methoxy group on the pyridine ring can positively influence the compound's metabolic stability and oral bioavailability.[1]

Experimental Protocol: Synthesis of a Sulfonamide Methoxypyridine Intermediate

The following protocol is a representative example of the initial sulfonylation step, adapted from the synthesis of related compounds.[1] This reaction is foundational for preparing the scaffold for subsequent cross-coupling reactions.

Reaction: N-sulfonylation of 5-bromo-2-methoxypyridin-3-amine.

Materials:

-

5-bromo-2-methoxypyridin-3-amine

-

2,4-difluorobenzenesulfonyl chloride

-

Anhydrous pyridine

-

Water

-

Hexane

Procedure:

-

To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 equivalent) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the pyridine under reduced pressure.

-

Add water to the residue and stir for 1 hour to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to yield the N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide intermediate.[1]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting amine. The identity and purity of the product should be confirmed by NMR and mass spectrometry.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Structure-Activity Relationship (SAR) Insights

In the context of the PI3K/mTOR dual inhibitors, the 5-methoxypyridin-3-amine scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase, such as Val851 in PI3Kα.[1]

-

The Sulfonamide Linker: Provides a vector for connecting to other pharmacophoric elements and can also participate in hydrogen bonding interactions.

-

The Methoxy Group: While not directly involved in binding, the methoxy group can influence the electronics of the pyridine ring and may enhance metabolic stability by blocking potential sites of oxidation.

The optimization of substituents on the coupled aromatic ring system is critical for achieving high potency and selectivity.[1]

Quantitative Data: Biological Activity of Methoxypyridine-based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and mTOR.

| Compound ID | R Group | PI3Kα IC₅₀ (nM)[1] | mTOR IC₅₀ (nM)[1] |

| 22a | -COOEt | >1000 | >1000 |

| 22b | -CONH₂ | 156 | 321 |

| 22c | -CONH(isopropyl) | 21 | 45 |

| 22d | -CONH(cyclopropyl) | 35 | 89 |

Data extracted from a study on related derivatives and is presented for illustrative purposes.[1]

This data clearly demonstrates the importance of the amide substituent in achieving potent dual inhibition, with the isopropyl amide (compound 22c ) showing the most promising activity.[1]

Emerging Applications in Neurodegenerative Diseases

Beyond oncology, the 5-methoxypyridin-3-amine scaffold is finding applications in the challenging field of neurodegenerative diseases. Its ability to be incorporated into molecules that can cross the blood-brain barrier makes it an attractive starting point for CNS-targeted drug discovery.

Gamma-Secretase Modulators for Alzheimer's Disease

Derivatives of methoxypyridine have been investigated as gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, is a key pathological hallmark of the disease. GSMs aim to shift the production of Aβ from the highly amyloidogenic Aβ42 to shorter, less toxic forms. The methoxypyridine motif has been incorporated into tetracyclic scaffolds to improve their activity in reducing Aβ42 production and enhance their drug-like properties, including solubility.

PET Imaging Agents for Parkinson's Disease

The aggregation of α-synuclein is a central feature of Parkinson's disease. There is a critical need for diagnostic tools, such as positron emission tomography (PET) tracers, that can visualize these aggregates in the living brain. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as potential PET probes for detecting α-synuclein aggregates. These compounds have demonstrated high binding affinity for α-synuclein and the ability to penetrate the blood-brain barrier in non-human primate studies.

Future Directions and Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its strategic combination of functional groups allows for its incorporation into a diverse range of molecular architectures targeting various disease areas. While its application in kinase inhibitor development is well-established, its potential in neurodegenerative diseases and likely other therapeutic areas is an exciting and expanding field of research.

The key to unlocking the full potential of this scaffold lies in the continued exploration of novel synthetic methodologies for its derivatization and a deeper understanding of the structure-activity relationships that govern the biological activity of its derivatives. As our understanding of complex diseases evolves, so too will the innovative applications of this powerful chemical tool.

References

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

Sources

Review of literature on 5-Methoxypyridin-3-amine hydrochloride and its analogs

An In-depth Technical Guide to 5-Methoxypyridin-3-amine Hydrochloride and its Analogs in Drug Discovery

Introduction: The Versatility of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets make it a valuable building block in drug design.[1] Within this class, 5-Methoxypyridin-3-amine, particularly in its hydrochloride salt form for improved stability and solubility, has emerged as a critical starting material for the synthesis of potent and selective inhibitors of various protein kinases.[2][3][4] The strategic placement of the amino and methoxy groups on the pyridine ring provides multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs, with a particular focus on their role as kinase inhibitors in oncology.

Core Compound Profile: this compound

-

Chemical Name: this compound[2]

-

Structure:

Caption: Chemical structure of this compound.

This compound serves as a versatile intermediate, primarily due to the nucleophilic amino group which can be readily derivatized, and the methoxy group which influences the electronics of the pyridine ring.[5][6]

Synthetic Strategies: From Building Blocks to Bioactive Analogs

The synthesis of analogs based on the 5-methoxypyridin-3-amine core often involves multi-step sequences. A common strategy begins with a brominated precursor, such as 5-bromo-2-methoxypyridin-3-amine, which allows for the introduction of diverse functionalities through cross-coupling reactions.[7][8][9]

General Synthetic Workflow

A representative workflow for the synthesis of sulfonamide methoxypyridine derivatives, a prominent class of analogs, is depicted below. This process typically involves an initial sulfonylation of the amino group, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to build the final molecular architecture.[7][8][9]

Caption: General workflow for synthesizing methoxypyridine analogs.

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol describes a key initial step in the synthesis of PI3K/mTOR inhibitors, based on the work of Gong et al. (2023).[7][9]

Materials:

-

5-bromo-2-methoxypyridin-3-amine

-

2,4-difluorobenzenesulfonyl chloride

-

Anhydrous pyridine

-

Water (H₂O)

-

Hexane

Procedure:

-

Dissolve 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) in anhydrous pyridine (50 mL).[7][9]

-

Add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise to the solution.[7][9]

-

Stir the reaction mixture at room temperature for 24 hours.[7][9]

-

Filter the resulting precipitate, wash with hexane, and dry to yield the product as a brown-yellow solid.[7][9]

Medicinal Chemistry Applications: Targeting Kinases in Cancer

A significant body of research has focused on developing analogs of 5-methoxypyridin-3-amine as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[8]

PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7][8] Dual inhibition of PI3K and mTOR can lead to a more effective and durable anti-cancer response by blocking the pathway at two crucial nodes.[8]

Caption: Key structure-activity relationship findings.

Key SAR findings from the study on PI3K/mTOR inhibitors include:

-

Part A (Sulfonamide Moiety): The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide structure was found to be crucial for potent PI3K inhibitory activity. [9]* Part B (Aromatic Skeleton): The presence of nitrogen-containing heteroaromatic systems is important for interaction with the key amino acid residue Val851 in the hinge region of the kinase. [9]The quinoline skeleton in compound 22c proved to be highly effective. [7]* Part C (Substituents): Amide substituents were shown to be more beneficial for activity than esters. The size of the N-alkyl group on the amide was critical, with moderately sized groups like isopropyl and cyclopropyl yielding the best results. [7]

Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase (e.g., PI3Kα, mTOR)

-

Substrate (e.g., ATP, PIP2)

-

Test compounds at various concentrations

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the kinase and the test compound solution.

-

Initiate the kinase reaction by adding the substrate mixture (e.g., ATP and PIP2).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation (MTT) Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a cornerstone building block in modern medicinal chemistry, particularly for the development of targeted cancer therapies. Analogs derived from this scaffold have demonstrated exceptional potency as kinase inhibitors, most notably as dual PI3K/mTOR inhibitors. The detailed structure-activity relationships that have been elucidated provide a clear roadmap for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Expanding the Target Space: Exploring the utility of the 5-methoxypyridin-3-amine scaffold for inhibiting other clinically relevant kinases.

-

Optimizing ADME Properties: Fine-tuning the structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Overcoming Resistance: Designing novel analogs that can overcome acquired resistance mechanisms to existing kinase inhibitors.

The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for cancer and other diseases.

References

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. CAS 896160-77-3 | 3-Amino-5-methoxypyridine hydrochloride - Synblock [synblock.com]

- 3. 896160-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. aceschem.com [aceschem.com]

- 5. 2-Chloro-5-methoxypyridin-3-amine [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 5-Methoxypyridin-3-amine Hydrochloride

Abstract

5-Methoxypyridin-3-amine hydrochloride is a pivotal building block in modern synthetic chemistry, valued for its role in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from the nuanced reactivity of the 3-amino group, which is electronically modulated by the pyridine ring nitrogen and the 5-methoxy substituent. This guide provides a comprehensive exploration of the amine group's reactivity, moving from fundamental electronic principles to practical, field-proven experimental protocols. We will dissect the causality behind experimental choices for key transformations including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions, offering researchers the foundational knowledge required to leverage this versatile reagent with precision and confidence.

Structural and Electronic Landscape

The reactivity of 5-methoxypyridin-3-amine is not governed by the amine group in isolation. Rather, it is a product of a delicate interplay of electronic effects across the heterocyclic scaffold. The hydrochloride form adds another layer of complexity, as the amine is protonated (-NH₃⁺), rendering it non-nucleophilic until the free base is liberated.

1.1. Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 896160-77-3 | [2] |

| Molecular Formula | C₆H₉ClN₂O | [2] |

| Molecular Weight | 160.60 g/mol | [2] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in water, methanol |

1.2. Interplay of Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects.[3] This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene.[3]

The two substituents, an amine and a methoxy group, are classical electron-donating groups (EDGs) through resonance:

-

3-Amino Group (-NH₂): As a powerful +R group, it donates its lone pair into the ring, increasing electron density, particularly at the ortho (C2, C4) and para (C6) positions. This activating effect is crucial for its nucleophilic character.

-

5-Methoxy Group (-OCH₃): This group also donates electron density via resonance (+R effect), further enriching the ring system.

The combination of these groups on an electron-deficient pyridine core creates a unique electronic environment. The amine's nucleophilicity is enhanced by the methoxy group, making it a potent reactant in a variety of transformations.

Caption: Electronic interplay in 5-methoxypyridin-3-amine.

Amine Group Reactivity: Mechanisms and Protocols

As a hydrochloride salt, the primary amine is protonated. Therefore, the first step in nearly all reactions involving the amine as a nucleophile is its deprotonation using a suitable base to generate the free amine in situ.

2.1. N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation used to introduce carbonyl functionality, often as a protecting group or a precursor to more complex structures. The reaction proceeds via nucleophilic acyl substitution, where the liberated amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride).

Causality in Protocol Design:

-